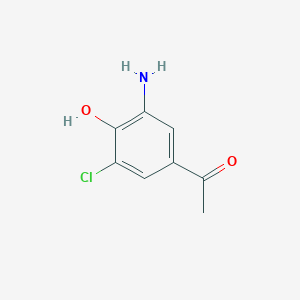
1-(3-Amino-5-chloro-4-hydroxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Amino-5-chloro-4-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of acetophenone, featuring an amino group, a chloro substituent, and a hydroxy group on the phenyl ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-chloro-4-hydroxyphenyl)ethanone typically involves the following steps:
Starting Material: The synthesis begins with 3-amino-4-chlorophenol.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
1-(3-Amino-5-chloro-4-hydroxyphenyl)ethanone undergoes several types of chemical reactions:
Electrophilic Aromatic Substitution: The amino and hydroxy groups activate the aromatic ring towards electrophilic substitution reactions, such as nitration and halogenation.
Oxidation: The hydroxy group can be oxidized to a quinone derivative under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid.
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
Nitration: Nitro derivatives.
Halogenation: Halogenated derivatives.
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
科学研究应用
1-(3-Amino-5-chloro-4-hydroxyphenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
作用机制
The mechanism of action of 1-(3-Amino-5-chloro-4-hydroxyphenyl)ethanone involves its interaction with biological targets such as enzymes and receptors. The amino and hydroxy groups facilitate hydrogen bonding and electrostatic interactions with the active sites of enzymes, modulating their activity. The chloro substituent can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
相似化合物的比较
Similar Compounds
1-(3-Hydroxyphenyl)ethanone: Lacks the amino and chloro substituents, making it less reactive in electrophilic aromatic substitution reactions.
4-Hydroxyacetophenone: Has a hydroxy group at the para position, leading to different reactivity and applications.
2-Bromo-1-(4-isobutylphenyl)ethanone:
Uniqueness
1-(3-Amino-5-chloro-4-hydroxyphenyl)ethanone is unique due to the presence of both electron-donating (amino and hydroxy) and electron-withdrawing (chloro) groups on the aromatic ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research .
属性
分子式 |
C8H8ClNO2 |
|---|---|
分子量 |
185.61 g/mol |
IUPAC 名称 |
1-(3-amino-5-chloro-4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H8ClNO2/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-3,12H,10H2,1H3 |
InChI 键 |
WTNJTMBAHPDKQF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=C(C(=C1)Cl)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















